7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique combination of pyrazole and triazolopyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with 5-phenyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or triazolopyrimidine rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, nucleophiles like amines or thiols, catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-pyrazolo[4,3-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[1,5-a]pyrimidines: A class of compounds with a similar core structure, known for their antitrypanosomal activity.
Uniqueness
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific combination of pyrazole and triazolopyrimidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H18N6 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
7-(1-ethyl-5-methylpyrazol-4-yl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H18N6/c1-3-22-12(2)14(10-19-22)16-9-15(13-7-5-4-6-8-13)21-17-18-11-20-23(16)17/h4-11,16H,3H2,1-2H3,(H,18,20,21) |
InChI Key |
IFHHPEATSBSATD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2C=C(NC3=NC=NN23)C4=CC=CC=C4)C |
Origin of Product |
United States |
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